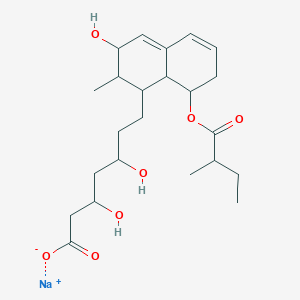
3beta-HydroxyMevastatinSodiumSalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-HydroxyMevastatinSodiumSalt is a derivative of Mevastatin, a cholesterol-lowering agent isolated from the fungus Penicillium citrinum. This compound is structurally similar to hydroxymethylglutarate (HMG) and functions as a competitive inhibitor of HMG-Coenzyme A (HMG-CoA) reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-HydroxyMevastatinSodiumSalt involves the hydroxylation of Mevastatin. The process typically includes the use of specific enzymes or chemical reagents to introduce the hydroxyl group at the 3beta position. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically modified strains of Penicillium citrinum. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3beta-HydroxyMevastatinSodiumSalt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3beta-HydroxyMevastatinSodiumSalt has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying hydroxylation reactions and enzyme catalysis.
Biology: Investigated for its role in cellular metabolism and cholesterol biosynthesis.
Medicine: Explored for its potential therapeutic effects in lowering cholesterol levels and preventing cardiovascular diseases.
Industry: Utilized in the production of cholesterol-lowering medications and as a precursor for synthesizing other statin derivatives
Properties
Molecular Formula |
C23H35NaO7 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
sodium;3,5-dihydroxy-7-[3-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1 |
InChI Key |
QMLCOLOJNAKCFF-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
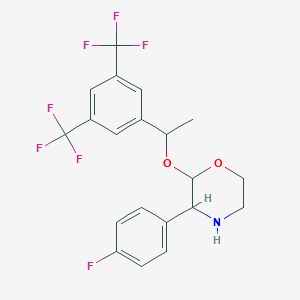
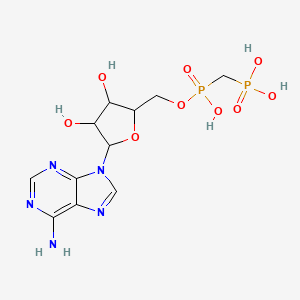

![(3beta,20alpha)-11,17alpha-Dimethoxy-18beta-[(3,5-diethoxy-4-methoxybenzoyl)oxy]yohimban-16beta-carboxylic acid methyl ester](/img/structure/B12291928.png)


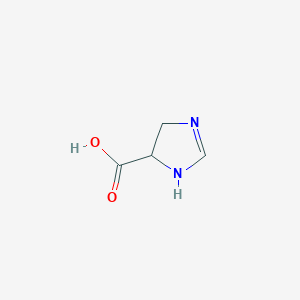

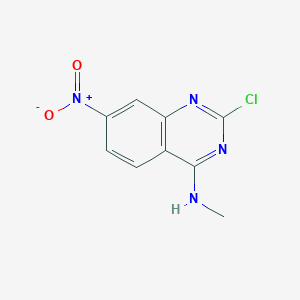
![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B12291958.png)
![6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
![2-[[4-Carboxy-4-[[4-[[2-(hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid](/img/structure/B12291969.png)
